
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as Compound X, and it is a piperidine derivative that has shown promising results in various studies.
作用機序
The mechanism of action of Compound X is complex and involves several pathways. It has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of Compound X is still being studied, but it is believed to involve the modulation of several signaling pathways in the brain.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, modulate neurotransmitter activity, and improve cognitive function. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It is a potent and selective compound that can be used to study the activity of ion channels and receptors. It is also a relatively stable compound that can be easily synthesized in large quantities. However, there are also limitations to using Compound X in lab experiments. It has a complex mechanism of action that is still being studied, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the study of Compound X. One area of interest is the development of new analogs that may have improved potency and selectivity. Another area of interest is the study of the long-term effects of Compound X on the brain and body. Finally, there is a need for more clinical trials to determine the safety and efficacy of Compound X in humans.
合成法
The synthesis of Compound X involves several steps, including the reaction of 3,4-dimethoxybenzene with piperidine and the subsequent reaction of the resulting product with 4-methoxybenzene sulfonyl chloride. The final step involves the reaction of the resulting product with 4-carboxylic acid to produce Compound X. The synthesis of Compound X is a complex and time-consuming process, but it has been optimized to produce high yields of the final product.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In pharmacology, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. In neuroscience, it has been shown to modulate ion channels and receptors, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-17-6-4-16(5-7-17)22-21(24)15-10-12-23(13-11-15)30(25,26)18-8-9-19(28-2)20(14-18)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPXAEJMDCIVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
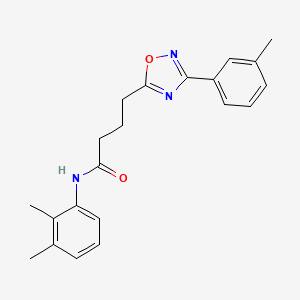


![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
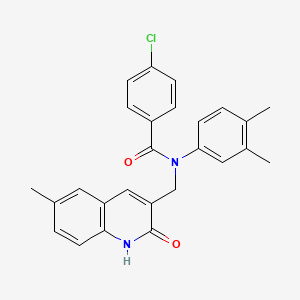

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
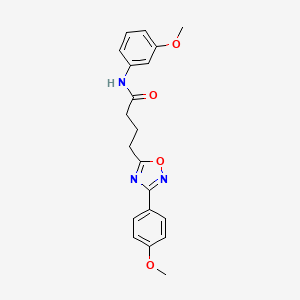
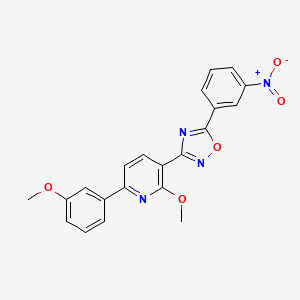
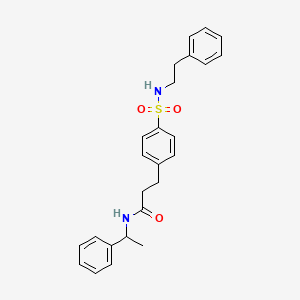

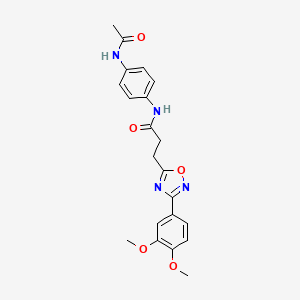
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)

